molecular formula C8H6BrNO4 B116460 5'-Bromo-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-54-0

5'-Bromo-2'-hydroxy-3'-nitroacetophenone

Cat. No. B116460
CAS RN: 70978-54-0
M. Wt: 260.04 g/mol
InChI Key: CLNIBJASCGZXHH-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (23.7 g, 0.110 mol) in carbon tetrachloride (90 ml) was added with concentrated nitric acid (17.2 ml). The mixture was left under stirring at 75° C. for 50 minutes, then left to cool at room temperature. The precipitated solid was recovered by filtration washing with cold carbon tetrachloride. After drying under vacuum, 20.9 g of the title product were obtained as a light yellow solid (73% yield).
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[N+:12]([O-])([OH:14])=[O:13]>C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=[C:8]([Br:10])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O
Name
Quantity
17.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
under stirring at 75° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was recovered by filtration
WASH
Type
WASH
Details
washing with cold carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC(=O)C1=CC(=CC(=C1O)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.